GDP-Fucose-Cy5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

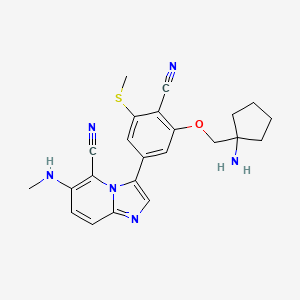

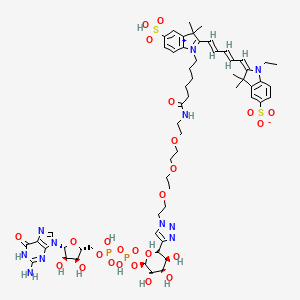

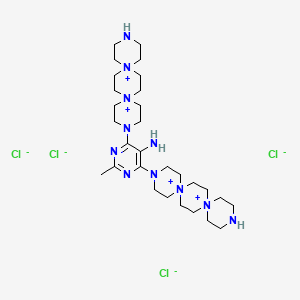

GDP-Fucose-Cy5 is a fluorescent dye conjugated to the C6 position of the fucose molecule. This compound is used for labeling free glycans, glycoproteins, and glycolipids. It is particularly useful in glycan imaging and the detection of specific glycan epitopes on glycoproteins and cell surfaces .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GDP-Fucose-Cy5 involves the conjugation of a fluorescent dye, Cy5, to the C6 position of the fucose molecule. This is typically achieved through a chemoenzymatic approach, where GDP-fucose is first synthesized and then conjugated with Cy5. The reaction conditions often involve the use of fucosyltransferases, which facilitate the transfer of the fucose moiety to the target molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of GDP-fucose followed by its conjugation with Cy5. The process requires stringent control of reaction conditions to ensure high yield and purity. The final product is typically lyophilized with Tris buffer at pH 8.0 and stored at temperatures below -20°C to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

GDP-Fucose-Cy5 primarily undergoes glycosylation reactions, where it is incorporated into glycoproteins and glycolipids via fucosyltransferases. These reactions are crucial for the formation of fucosylated glycans, which play significant roles in various biological processes .

Common Reagents and Conditions

The common reagents used in these reactions include fucosyltransferases such as FUT2, FUT6, FUT7, FUT8, and FUT9. The reactions are typically carried out at physiological pH and temperature, with the presence of cofactors like manganese ions to enhance enzyme activity .

Major Products

The major products formed from these reactions are fucosylated glycans, which include complex and high-mannose N-glycans. These glycans are essential for various cellular functions, including cell-cell adhesion and signaling .

Aplicaciones Científicas De Investigación

GDP-Fucose-Cy5 has a wide range of applications in scientific research:

Chemistry: Used for the fluorescent labeling of glycans, enabling the study of glycan structures and interactions.

Biology: Facilitates the imaging of glycan distribution on cell surfaces, aiding in the understanding of cellular processes and interactions.

Medicine: Used in the detection of specific glycan epitopes, which can be crucial for diagnosing diseases and developing targeted therapies.

Industry: Employed in the quantitation of fucosylation levels in glycoproteins, which is important for the quality control of biopharmaceuticals

Mecanismo De Acción

The mechanism of action of GDP-Fucose-Cy5 involves its incorporation into glycoproteins and glycolipids via fucosyltransferases. The fluorescent dye Cy5 allows for the visualization of these glycans under a microscope, with excitation at 649 nm and emission at 671 nm. This enables researchers to study the distribution and dynamics of glycans in various biological contexts .

Comparación Con Compuestos Similares

Similar Compounds

CMP-Cy3-Sialic Acid: Another fluorescent dye conjugated to sialic acid, used for dual labeling and detection of sialoglycans.

GDP-Azido-Fucose: A similar compound used for glycan labeling, but with an azido group instead of Cy5.

CMP-Azido-Sialic Acid: Used for labeling sialoglycans with an azido group.

Uniqueness

GDP-Fucose-Cy5 is unique due to its specific conjugation to the C6 position of fucose and its red fluorescent properties. This makes it particularly useful for dual labeling experiments and for studying the specific roles of fucosylated glycans in biological processes .

Propiedades

Fórmula molecular |

C58H79N11O25P2S2 |

|---|---|

Peso molecular |

1456.4 g/mol |

Nombre IUPAC |

(2E)-2-[(2E,4E)-5-[1-[6-[2-[2-[2-[2-[4-[(2S,3S,4R,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1 |

Clave InChI |

WXSWLKALKUJDGB-BPPNBVOHSA-N |

SMILES isomérico |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)OP(=O)(O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |

SMILES canónico |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

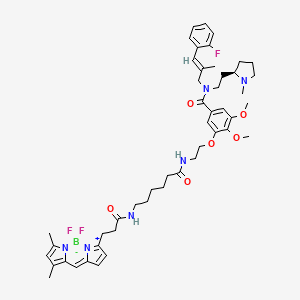

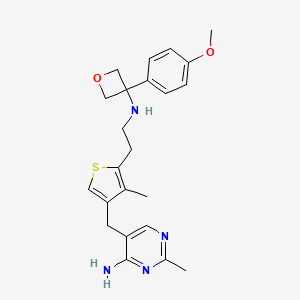

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

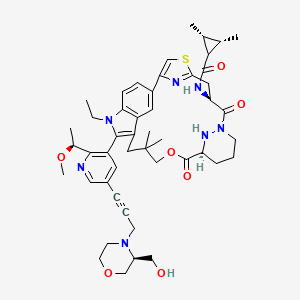

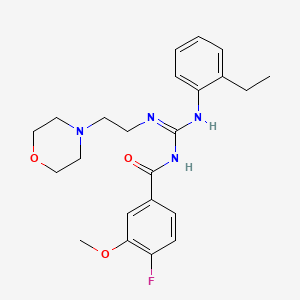

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

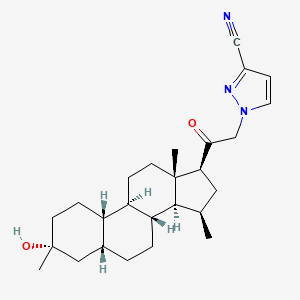

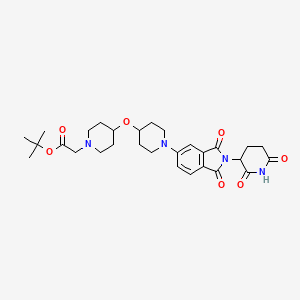

![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)